molecular formula C6H8N2S B1601086 2-Amino-6-methylpyridine-3-thiol CAS No. 33761-31-8

2-Amino-6-methylpyridine-3-thiol

Cat. No.: B1601086
CAS No.: 33761-31-8
M. Wt: 140.21 g/mol
InChI Key: NHSTXGHYXQWIEN-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyridine-3-thiol is a heterocyclic aromatic organic compound characterized by the presence of an amino group (-NH2), a methyl group (-CH3), and a thiol group (-SH) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylpyridine-3-thiol typically involves the following steps:

  • Starting Material: The synthesis often begins with 2-methylpyridine as the starting material.

  • Halogenation: The pyridine ring is halogenated to introduce a halogen atom at the 3-position.

  • Amination: The halogenated pyridine undergoes amination to introduce the amino group at the 2-position.

  • Thiolation: Finally, the thiol group is introduced at the 3-position through a suitable thiolation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methylpyridine-3-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions at different positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Electrophilic substitution reactions may require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Disulfides, sulfonic acids.

  • Reduction: Amines.

  • Substitution: Substituted pyridines.

Scientific Research Applications

2-Amino-6-methylpyridine-3-thiol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand thiol-containing enzymes and proteins.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Amino-6-methylpyridine-3-thiol is similar to other pyridine derivatives such as 2-amino-3-methylpyridine and 2-amino-6-methylpyridine. the presence of the thiol group makes it unique and differentiates it from these compounds. The thiol group imparts specific chemical properties and reactivity that are not present in the other derivatives.

Comparison with Similar Compounds

  • 2-Amino-3-methylpyridine

  • 2-Amino-6-methylpyridine

  • 2-Amino-5-methylpyridine

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Biological Activity

2-Amino-6-methylpyridine-3-thiol (CAS No. 33761-31-8) is an organic compound characterized by the presence of an amino group and a thiol group attached to a pyridine ring. Its chemical formula is C6_6H8_8N2_2S, indicating a structure that integrates both nitrogen and sulfur functionalities within a six-membered aromatic ring. This compound has garnered attention for its potential biological activities, including antibacterial and antioxidant properties, as well as its role as an enzyme inhibitor.

The structural features of this compound contribute to its reactivity and biological activity:

  • Functional Groups : The amino and thiol groups enhance the compound's ability to engage in nucleophilic reactions and form disulfides.
  • Molecular Structure : The specific positioning of these groups on the pyridine ring influences its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antibacterial Activity

Studies have demonstrated that compounds with similar structures often exhibit significant antibacterial properties. For instance, coordination complexes formed with this compound have shown effectiveness against various gram-positive and gram-negative bacterial strains. A comparative analysis of the antibacterial efficacy of related compounds is presented in the table below:

Compound NameTarget BacteriaZone of Inhibition (mm)
Silver complex with 2-Amino-4-methylbenzothiazoleStreptococcus spp.16
Silver complex with 2-Amino-4-methylbenzothiazoleKlebsiella pneumoniae18
This compoundE. coliModerate

These findings suggest that this compound could be further explored for its potential as an antibacterial agent.

Antioxidant Properties

The antioxidant activity of this compound has been observed in various studies. For example, phenothiazine derivatives synthesized from this compound demonstrated significant scavenging activity against reactive oxygen species (ROS), indicating its potential to prevent oxidative stress-related damage in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. This interaction is facilitated by hydrogen bonding and coordination with metal ions, enhancing its efficacy as an enzyme inhibitor.
  • Nucleophilic Reactions : The thiol group allows for nucleophilic attacks on electrophilic centers in target biomolecules, leading to modifications that can alter biological functions.
  • Metal Coordination : The ability of the compound to form complexes with metal ions can enhance its biological activity, particularly in antimicrobial applications .

Case Studies

Several studies have investigated the biological activities of derivatives and complexes involving this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of silver complexes formed with derivatives of this compound against clinical isolates of resistant bacteria. The results indicated significant inhibition zones comparable to standard antibiotics, suggesting potential therapeutic applications .
  • Antioxidant Activity : In vivo studies demonstrated that phenothiazine derivatives derived from this compound significantly reduced malondialdehyde levels, a marker of oxidative stress, indicating strong antioxidant capabilities .

Properties

IUPAC Name

2-amino-6-methylpyridine-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSTXGHYXQWIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481315
Record name 2-Amino-6-methylpyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33761-31-8
Record name 2-Amino-6-methylpyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The intermediate 2-amino-6-methylpyridine is prepared as follows: To a solution of 68 g. (0.63 mole) of 2-amino-6-methylpyridine in about 500 ml. of glacial acetic acid, cooled to 10°-15° C., is added a mixture of 170.2 g. (2.1 moles) of sodium thiocyanate suspended in about 570 ml. of glacial acetic acid. A solution containing 30.5 ml. of bromine in about 60 ml. of glacial acetic acid is then added, and the mixture is stirred at 10°-15° C. for 1 hour and then at 75°-80° C. for 1/2 hour. The solution is filtered, and the solvent is removed from the filtrate under reduced pressure. The residue is recrystallized from isopropyl alcohol containing activated charcoal. The 2-amino-5-methylthiazolo[4,5-b]pyridine thus obtained melts at 150°-160° C. The product is hydrolyzed by refluxing 8 g. of the material in 120 ml. of 20 percent aqueous sodium hydroxide solution for 6 hours. The resulting cloudy solution is filtered, and the filtrate is acidified and reduced to dryness. The residue is extracted with hot ligroin to yield 2-amino-6-methyl-3-pyridinethiol, melting at 133°-138° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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